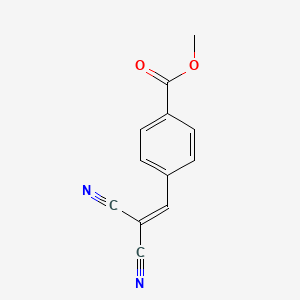

Methyl 4-(2,2-dicyanovinyl)benzoate

描述

Contextualization as a Donor-π-Acceptor System

Methyl 4-(2,2-dicyanovinyl)benzoate is a classic example of a donor-π-acceptor (D-π-A) molecule. researchgate.netnih.gov In this architecture, an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated bridge. nih.govresearchgate.net

Electron Acceptor (A): The dicyanovinyl group, -CH=C(CN)₂, is a powerful electron-withdrawing group due to the strong electron-withdrawing nature of the two nitrile (-CN) substituents. researchgate.netontosight.ai

Electron Donor (D): The methyl benzoate (B1203000) portion of the molecule acts as the electron-donating component. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that pushes electron density into the benzene (B151609) ring.

π-Conjugated Bridge: The vinyl group and the phenyl ring form a conjugated system that facilitates the transfer of electron density from the donor to the acceptor.

This "push-pull" electronic structure results in a significant intramolecular charge transfer (ICT) from the donor end to the acceptor end upon photoexcitation. nih.govresearchgate.net This ICT is a key feature of D-π-A systems and is responsible for their unique photophysical properties, including their potential for strong absorption of light and large changes in dipole moment between the ground and excited states. researchgate.netsurrey.ac.uk The efficiency of this charge transfer can be tuned by modifying the strength of the donor and acceptor groups or altering the structure of the π-bridge. nih.gov

Significance in Conjugated Organic Chromophores

The D-π-A structure of this compound makes it a prototypical conjugated organic chromophore. surrey.ac.ukresearchgate.net Chromophores are the parts of a molecule responsible for its color and optical properties. The extended π-conjugation across the donor, bridge, and acceptor allows the molecule to absorb light in the visible or ultraviolet regions of the electromagnetic spectrum. researchgate.net

The key significance of dicyanovinyl-based chromophores lies in their application in nonlinear optics (NLO). frontiersin.orgacs.org The push-pull nature of the molecule can lead to a large second-order hyperpolarizability (β), a measure of a material's NLO response. acs.orgresearchgate.net Materials with high β values are sought after for applications in telecommunications, optical data storage, and signal processing. frontiersin.orgspiedigitallibrary.org The dicyanovinyl group is frequently incorporated into organic chromophores designed for NLO applications due to its strong electron-accepting capability, which enhances the ICT character and, consequently, the NLO properties. acs.orgrsc.org D-π-A chromophores featuring intense low-energy ICT absorptions are in high demand for photonics and nonlinear optics. surrey.ac.uk

Overview of Research Domains for Dicyanovinyl-Substituted Benzoates

The versatile electronic and optical properties of dicyanovinyl-substituted benzoates and related D-π-A structures have led to their investigation across several domains in materials science.

Nonlinear Optical (NLO) Materials: As mentioned, a primary research area is the development of NLO materials. frontiersin.orgspiedigitallibrary.org By engineering the molecular structure, researchers aim to maximize the hyperpolarizability to create materials for advanced photonic devices. acs.orgrsc.org

Fluorescent Probes and Chemosensors: The fluorescence of D-π-A compounds can be sensitive to the surrounding environment's polarity (solvatochromism) or the presence of specific analytes. researchgate.netontosight.ai Dicyanovinyl-substituted compounds have been designed as chemosensors, for instance, for the detection of anions like cyanide through mechanisms such as nucleophilic addition to the dicyanovinyl group, which disrupts the ICT pathway and causes a measurable change in color or fluorescence. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Simple D-π-A molecules containing the dicyanovinyl acceptor have been studied for their potential use as emitting layers in OLEDs. researchgate.net Some of these compounds exhibit aggregation-induced emission (AIE), a phenomenon where they become highly emissive in the aggregated or solid state, which is beneficial for device performance. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): D-π-A organic dyes are crucial components in DSSCs. Chromophores containing a dicyanovinyl acceptor group have been synthesized and tested for their ability to sensitize p-type semiconductors like nickel oxide (NiO). researchgate.net In this application, the dye absorbs sunlight and injects a hole into the semiconductor, initiating the process of converting light into electricity.

| Compound Type | Property | Reported Value/Range | Significance | Source |

|---|---|---|---|---|

| D-π-A Dyes with Dicyanovinylene Acceptor | Max. Absorption Wavelength (λmax) | ~430 nm to 520 nm | Tunable absorption in the visible spectrum. | frontiersin.org |

| D-π-A Compounds with Dicyanovinyl Acceptor | Stokes Shift | Up to 11,089 cm⁻¹ | Large separation between absorption and emission is useful for fluorescent sensors. | researchgate.net |

| Push-Pull Porphyrins with Dicyanovinyl Group | Two-Photon Absorption Coefficient (β) | 0.87 × 10⁻¹³ to 4.28 × 10⁻¹³ m W⁻¹ | Indicates strong nonlinear absorption, relevant for NLO applications. | rsc.org |

| Push-Pull Porphyrins with Dicyanovinyl Group | Nonlinear Refractive Index (n₂) | 1.21 × 10⁻¹⁹ to 7.36 × 10⁻¹⁹ m² W⁻¹ | Quantifies the intensity-dependent change in refractive index, key for optical switching. | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

methyl 4-(2,2-dicyanoethenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c1-16-12(15)11-4-2-9(3-5-11)6-10(7-13)8-14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOCHORMPUIPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Functionalization

The journey towards Methyl 4-(2,2-dicyanovinyl)benzoate begins with the synthesis and functionalization of its core precursors. This typically involves the preparation of a suitable methyl benzoate (B1203000) derivative that can be readily converted to the target molecule.

Synthesis of Methyl Benzoate Derivatives

The foundational precursor for the synthesis is often a methyl benzoate molecule functionalized at the para position. A common and crucial intermediate is methyl 4-formylbenzoate (B8722198). The synthesis of this precursor can be achieved through various methods, one of which is the esterification of p-formylbenzoic acid.

One reported method involves the esterification of p-formylbenzoic acid with anhydrous methanol (B129727) in a corrosion-resistant pressure reactor. The reaction is catalyzed by p-toluenesulfonic acid and is carried out under elevated temperature and pressure (118-120°C and 0.5-0.75 MPa) for several hours. After the reaction, the excess methanol is recovered by distillation to yield crude Methyl 4-formylbenzoate guidechem.com.

Another approach to synthesizing methyl 4-formylbenzoate starts from 4-formylbenzoic acid and utilizes thionyl chloride in methanol. This reaction proceeds by gradually adding thionyl chloride to a solution of 4-formylbenzoic acid in methanol, with the reaction temperature increasing during the addition. The mixture is stirred for a couple of hours to afford the desired product with a high yield of 88.9% researchgate.net.

The synthesis of methyl benzoate itself, the parent compound, is a classic example of Fischer esterification. This reaction involves refluxing benzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid uomustansiriyah.edu.iq. The mechanism begins with the protonation of the carbonyl group of benzoic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product uomustansiriyah.edu.iq. While this produces the basic methyl benzoate structure, for the synthesis of this compound, a formyl group at the para position is essential.

Table 1: Synthesis of Methyl 4-formylbenzoate

| Starting Material | Reagents | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| p-Formylbenzoic Acid | Anhydrous Methanol | p-Toluenesulfonic Acid | 118-120°C, 0.5-0.75 MPa, 5 hours | Not specified guidechem.com |

| 4-Formylbenzoic Acid | Methanol, Thionyl Chloride | - | Room temperature to 65°C, 2 hours | 88.9% researchgate.net |

Introduction of Vinyl and Formyl Moieties

The introduction of the formyl group is a critical functionalization step. As mentioned, starting from p-formylbenzoic acid is a direct approach. Should the synthesis begin from a different precursor, such as p-xylene, a series of oxidation and esterification reactions can lead to a mixture of byproducts from which methyl-4-formylbenzoate can be isolated google.com.

Formation of the Dicyanovinyl Moiety

The defining feature of this compound is the dicyanovinyl group. Its formation is typically achieved through a condensation reaction between the formyl group of the precursor and an active methylene (B1212753) compound, most commonly malononitrile (B47326).

Knoevenagel Condensation Approaches

The Knoevenagel condensation is the most widely employed method for the synthesis of dicyanovinyl compounds. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the carbon-carbon double bond of the dicyanovinyl group.

Various catalysts can be employed to facilitate the Knoevenagel condensation. These can range from simple bases to more complex catalytic systems. A general procedure involves stirring a mixture of the aldehyde (in this case, methyl 4-formylbenzoate) and malononitrile in the presence of a catalyst in a suitable solvent at room temperature or with gentle heating.

For instance, a general and efficient procedure for the Knoevenagel condensation of various benzaldehyde (B42025) derivatives with malononitrile has been reported using an amino-bifunctional framework as a catalyst in ethanol (B145695) at room temperature. This method boasts a very short reaction time of 5 minutes and high conversion rates nih.gov. Another simple and efficient method utilizes a hexamethylenetetramine-based ionic liquid as a catalyst, also at room temperature, with the reaction often completing within minutes and yielding products in high purity . Greener methods have also been explored, such as carrying out the reaction by grinding the reactants together at room temperature in the absence of a solvent, sometimes with a catalytic amount of ammonium (B1175870) acetate (B1210297) bhu.ac.in.

Table 2: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Temperature | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Amino-bifunctional frameworks | Ethanol | Room Temperature | 5 minutes | High conversion, mild conditions nih.gov |

| Hexamethylenetetramine-based ionic liquid | Solvent-free or Ethyl Acetate | Room Temperature | Minutes | High yield, clean reaction, recyclable catalyst |

| Ammonium Acetate | Solvent-free (grinding) | Room Temperature | 5-7 minutes | Environmentally friendly, simple procedure bhu.ac.in |

| Gallium Chloride | Solvent-free (grinding) | Room Temperature | Not specified | Good purity, high yield, mild conditions |

Alternative Olefination Reactions

While the Knoevenagel condensation is the most common approach, other olefination reactions could theoretically be employed to form the dicyanovinyl moiety, although they are less frequently reported for this specific transformation.

The Wittig reaction , for example, is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). To synthesize a dicyanovinyl group via this method, a phosphonium ylide bearing two cyano groups would be required. The Wittig reaction is known for its reliability in forming the double bond at a specific location.

Another alternative is the Horner-Wadsworth-Emmons (HWE) reaction , which is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. The HWE reaction often offers advantages over the traditional Wittig reaction, such as the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. The HWE reaction is particularly known for favoring the formation of (E)-alkenes.

Multi-Step Synthesis Strategies for Complex Derivatives

The core structure of this compound can serve as a building block for more complex molecules, particularly donor-acceptor chromophores. In these systems, the dicyanovinyl group acts as a potent electron acceptor. Multi-step synthesis strategies often involve the initial preparation of the this compound core, followed by further functionalization.

For instance, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or esters with different alkyl or aryl groups. Alternatively, the aromatic ring of the benzoate moiety can be further substituted to introduce electron-donating groups, thereby creating a "push-pull" system with enhanced electronic and optical properties.

Optimization of Reaction Conditions and Yields

While specific optimization studies for the synthesis of this compound are not extensively documented in the literature, the general principles of Knoevenagel condensation optimization can be applied. The yield and purity of the final product are highly dependent on several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst Selection: A variety of catalysts can be employed for the Knoevenagel condensation, ranging from simple inorganic bases to more complex organocatalysts and heterogeneous catalysts. The choice of catalyst can significantly impact the reaction rate and yield.

For analogous reactions, various catalytic systems have been explored to enhance efficiency. For instance, studies on the synthesis of other benzylidenemalononitrile (B1330407) derivatives have shown that the use of catalysts such as ammonium acetate under solvent-free conditions can lead to excellent yields in a short reaction time. Other effective catalysts include basic ionic liquids, which can also act as the reaction medium, and metal-organic frameworks (MOFs) that can provide a high concentration of active basic sites. In some cases, even natural catalysts like lemon juice have been used to promote the reaction in an environmentally friendly manner researchgate.net.

Solvent Effects: The solvent plays a crucial role in the Knoevenagel condensation by influencing the solubility of the reactants and stabilizing the reaction intermediates. A range of solvents, from polar protic to nonpolar aprotic, have been utilized.

In the synthesis of similar dicyanovinyl compounds, it has been observed that a mixture of water and methanol can be highly effective, leading to high product yields at room temperature nih.gov. The use of "greener" solvents like acetonitrile (B52724) has also been investigated and found to provide a good balance between reaction conversion and selectivity scielo.brchemrxiv.org. In some optimized procedures, the reaction can be carried out under solvent-free conditions, which simplifies the work-up and reduces environmental impact bhu.ac.in.

Temperature and Reaction Time: The reaction temperature and duration are critical parameters that need to be optimized to maximize the yield and minimize the formation of byproducts. While some Knoevenagel condensations require elevated temperatures to proceed at a reasonable rate, many can be efficiently carried out at room temperature, particularly with the use of highly active catalysts nih.gov.

The optimization of these conditions is often interconnected. For example, a more active catalyst may allow the reaction to be performed at a lower temperature or for a shorter duration. The following interactive table illustrates potential optimization parameters based on studies of similar Knoevenagel condensations.

Interactive Data Table: Illustrative Optimization of Knoevenagel Condensation for Dicyanovinyl Aromatics

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference Analogy |

| Ammonium Acetate | Solvent-free | 25 | 5-7 | >90 | bhu.ac.in |

| NiCu@MWCNT | Water/Methanol (1:1) | 25 | 10-180 | 74-96 | nih.gov |

| Lemon Juice | Solvent-free | 25 | 15 | ~90 | researchgate.net |

| Silver(I) Oxide | Acetonitrile | Reflux | 240 | High Conversion | scielo.brchemrxiv.org |

It is important to note that these conditions are illustrative and would require empirical validation for the specific synthesis of this compound.

Stereochemical Considerations in Synthesis

The stereochemistry of the final product in a Knoevenagel condensation is determined by the geometry of the newly formed carbon-carbon double bond. This can potentially lead to the formation of E and Z geometric isomers.

However, in the case of this compound, the two substituents on one of the vinylic carbons are identical (two cyano groups). Due to this symmetry in the dicyanovinyl group, there is no possibility of E/Z isomerism around the newly formed double bond. Therefore, the reaction is expected to yield a single geometric isomer.

Electronic Structure and Spectroscopy

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic behavior and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they govern the electronic transitions and charge transfer properties.

The HOMO of a push-pull molecule like Methyl 4-(2,2-dicyanovinyl)benzoate is expected to be predominantly localized on the electron-rich part of the molecule. In this case, the methyl benzoate (B1203000) group, particularly the benzene (B151609) ring, serves as the primary electron-donating component. The electron density of the HOMO is therefore anticipated to be concentrated on the phenyl ring and the ester group, reflecting its capacity to donate electrons upon excitation.

Conversely, the LUMO is expected to be localized on the electron-deficient portion of the molecule. The dicyanovinyl group is a strong electron acceptor due to the presence of two electron-withdrawing nitrile (-CN) groups. Consequently, the LUMO of this compound will be primarily centered on the dicyanovinyl moiety. This localization indicates its ability to accept electron density during an electronic transition.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transition energy, color, and chemical reactivity. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. For push-pull systems, this gap is typically smaller than that of the individual donor or acceptor components, a direct consequence of the intramolecular charge transfer interaction.

Precise determination of the HOMO-LUMO gap for this compound would require dedicated quantum chemical calculations (e.g., using Density Functional Theory, DFT) or electrochemical measurements (e.g., cyclic voltammetry). In the absence of such specific studies, a quantitative data table cannot be provided. However, it is expected that the value would be in a range typical for organic chromophores with significant charge transfer character.

Table 1: Predicted Qualitative FMO Characteristics of this compound

| Molecular Orbital | Primary Localization | Electronic Character |

|---|---|---|

| HOMO | Methyl Benzoate Moiety | Electron Donating |

Note: This table is based on general principles of electronic effects in push-pull molecules and awaits quantitative confirmation from dedicated computational or experimental studies.

Intramolecular Charge Transfer (ICT) Mechanisms

The defining electronic feature of this compound is the presence of an Intramolecular Charge Transfer (ICT) process upon photoexcitation. This involves the promotion of an electron from the HOMO (largely on the donor) to the LUMO (largely on the acceptor), resulting in a significant redistribution of electron density within the molecule.

The electronic interaction between the methyl benzoate donor and the dicyanovinyl acceptor is facilitated by the vinylic bridge that connects them. Upon absorption of light, an electron is transferred from the electron-rich benzene ring to the electron-poor dicyanovinyl group. This creates an excited state with a much larger dipole moment than the ground state, as there is a significant separation of charge. This charge transfer character is the origin of the molecule's interesting photophysical properties, such as solvatochromism, where the color of the molecule changes with the polarity of the solvent.

The π-conjugated bridge in this compound is the ethylenic (-CH=C<) linkage. The length and nature of this bridge are critical in mediating the electronic communication between the donor and acceptor. In this specific molecule, the short vinylic bridge allows for efficient electronic coupling.

Generally, in push-pull systems, extending the length of the π-conjugated bridge (e.g., by adding more double or triple bonds) leads to several predictable effects:

Red Shift in Absorption: A longer conjugation path typically lowers the LUMO energy and raises the HOMO energy, resulting in a smaller HOMO-LUMO gap. This leads to the absorption of lower energy, longer wavelength light (a bathochromic or red shift).

Increased Molar Absorptivity: A longer bridge often leads to a larger transition dipole moment, resulting in more intense light absorption.

Enhanced Charge Separation: A greater physical distance between the donor and acceptor in the excited state can lead to a larger dipole moment and more pronounced ICT character.

While these are general trends, the specific impact of modifying the bridge in the context of this compound would require the synthesis and characterization of analogous molecules with varying bridge lengths.

Natural Bond Orbital (NBO) Analysis for Electron Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, electron delocalization, and charge transfer within a molecule. By analyzing the interactions between donor (Lewis-type) and acceptor (non-Lewis-type) NBOs, it is possible to quantify the stabilization energies associated with electron delocalization, which are indicative of intramolecular charge transfer (ICT).

For molecules with a push-pull structure like this compound, NBO analysis reveals significant electronic delocalization from the electron-rich benzoate moiety to the electron-deficient dicyanovinyl group. The key interactions involve the π orbitals of the benzene ring and the ester group donating electron density into the π* antibonding orbitals of the dicyanovinyl group.

A key indicator of ICT in NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization resulting from donor-acceptor interactions. In analogous dicyanovinyl-substituted aromatic compounds, significant E(2) values are observed for π(donor) → π*(acceptor) transitions, confirming a substantial intramolecular charge transfer. For instance, in related systems, the stabilization energies for such interactions can be on the order of several kcal/mol, highlighting a strong electronic coupling between the donor and acceptor fragments.

Table 1: Hypothetical NBO Analysis Data for this compound

This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available in the provided search results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C=C) of benzene ring | π* (C=C) of vinyl group | 15.8 |

| π (C=C) of benzene ring | π* (C≡N) of cyano group | 12.5 |

| LP (O) of ester group | π* (C=C) of benzene ring | 8.2 |

This charge redistribution is a fundamental aspect of the molecule's electronic behavior, influencing its reactivity and photophysical properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would clearly illustrate the push-pull nature of the molecule. The dicyanovinyl group, with its strongly electronegative nitrogen atoms, would exhibit a deep red or orange color, signifying a region of high electron density and the primary site for electrophilic interactions. Conversely, the benzene ring and the methyl group of the ester would show shades of blue, indicating electron-deficient areas. The carbonyl oxygen of the ester group would also present a region of negative potential.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions, the corresponding absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in these transitions.

For push-pull systems like this compound, the lowest energy electronic transition is typically a π → π* transition with significant intramolecular charge transfer character. This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this molecule, the HOMO is expected to be localized primarily on the electron-donating benzoate portion, while the LUMO would be concentrated on the electron-withdrawing dicyanovinyl moiety.

TD-DFT calculations for similar dicyanovinyl-substituted aromatics show a strong ICT absorption band in the UV-visible region. The calculated absorption wavelength is often in good agreement with experimental data. The oscillator strength of this transition is typically high, indicating a strongly allowed transition.

Table 2: Representative TD-DFT Data for a Dicyanovinylbenzene Derivative

This table presents typical TD-DFT calculation results for a molecule structurally similar to this compound.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |

| S0 → S1 | 350 | 0.85 | HOMO → LUMO (95%) | π → π* (ICT) |

| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO (70%) | π → π* (Local Excitation) |

These calculations are crucial for understanding the origin of the observed colors of such dyes and for designing molecules with specific optical properties.

Solvent Effects on Electronic Structure (e.g., Solvatochromism)

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a large change in dipole moment upon electronic excitation, such as push-pull chromophores. The interaction of the solvent's dipole moment with the ground and excited state dipole moments of the solute molecule alters the energy gap between these states, leading to a shift in the absorption or emission spectra.

This compound is expected to exhibit positive solvatochromism, where the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. This is because the excited state, which has a larger dipole moment due to enhanced charge separation, is more stabilized by polar solvents than the ground state.

The relationship between the spectral shift and solvent polarity can be analyzed using models like the Lippert-Mataga equation, which correlates the Stokes shift with the solvent's dielectric constant and refractive index. Experimental studies on various dicyanovinyl-substituted aromatic compounds have confirmed their strong solvatochromic behavior, with significant red shifts observed in their fluorescence spectra in polar solvents.

Table 3: Illustrative Solvatochromic Data for a Dicyanovinyl-Substituted Aromatic Compound

This table provides a hypothetical example of the effect of solvent polarity on the absorption maximum of a compound like this compound.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Hexane | 1.88 | 330 |

| Toluene | 2.38 | 335 |

| Dichloromethane | 8.93 | 345 |

| Acetone | 20.7 | 352 |

| Acetonitrile (B52724) | 37.5 | 358 |

The study of solvatochromism provides valuable information about the electronic structure of the excited state and the nature of solute-solvent interactions.

Nonlinear Optical Nlo Properties

Theoretical Prediction of NLO Responses

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and understanding the NLO properties of molecules. These computational methods allow for the calculation of key NLO parameters such as the first and second hyperpolarizabilities.

The first hyperpolarizability (β) is a measure of a molecule's ability to generate second-harmonic light and is a key parameter for second-order NLO materials. For molecules with a donor-π-acceptor structure, the magnitude of β is strongly dependent on the degree of intramolecular charge transfer (ICT) from the donor to the acceptor. In the case of dicyanovinyl-containing compounds, the dicyanovinyl group serves as a potent electron acceptor, leading to large β values. scispace.comsemanticscholar.org

To illustrate the expected range of the first hyperpolarizability for such compounds, the following table presents theoretical data for analogous dicyanovinyl derivatives.

| Compound | Computational Method | Calculated First Hyperpolarizability (β) (esu) | Reference Compound (Urea) β (esu) |

| 4-dimethylamino-4'-dicyanovinylstilbene | DFT/B3LYP/6-31G(d) | 139 times that of urea | 0.37 x 10⁻³⁰ |

| Dicyanovinyl-substituted thienylpyrroles | DFT/B3LYP | High values reported | - |

| Thiazole azo dyes with dicyanovinyl | DFT | ~25-fold that of pNA | - |

Note: pNA (p-nitroaniline) is another common reference compound.

The second hyperpolarizability (γ) is associated with third-order NLO effects, such as third-harmonic generation and two-photon absorption. The magnitude of γ is also influenced by the electronic structure of the molecule. Theoretical investigations have shown that the solvent polarity can have a significant impact on the second hyperpolarizability of dicyanovinyl-substituted compounds. nih.gov For some polymethine dyes with dicyanovinyl groups, γ can be tuned from positive to negative values by changing the solvent polarity, which alters the bond-length alternation in the conjugated system. nih.gov

Computational studies on various organic molecules have provided insights into the factors governing the second hyperpolarizability. researchgate.net While specific γ calculations for Methyl 4-(2,2-dicyanovinyl)benzoate are not available, data from related compounds can provide an estimate.

| Compound | Computational Method | Calculated Second Hyperpolarizability (γ) (esu) |

| Dicyanovinyl-substituted polymethine dye | Not specified | Solvent-dependent, can be optimized |

| o-Methoxydicyanovinylbenzene | Not specified | Calculated |

Contributions to NLO Response

The electronic contribution to the hyperpolarizability originates from the redistribution of electron density under the influence of an applied electric field. In push-pull molecules like those containing a dicyanovinyl group, the electronic contribution is typically dominant. scispace.com This is due to the facile intramolecular charge transfer from the donor to the acceptor through the π-conjugated bridge. The efficiency of this charge transfer is a key determinant of the magnitude of the electronic hyperpolarizability. The dicyanovinyl group is known to be a superior electron acceptor compared to groups like the nitro group in certain molecular frameworks, leading to enhanced electronic hyperpolarizabilities. scispace.com

Vibrational contributions to the hyperpolarizabilities arise from the changes in the vibrational modes of the molecule in the presence of an electric field. These contributions can be significant, especially for third-order NLO processes. The calculation of vibrational hyperpolarizabilities is more complex than that of their electronic counterparts. For some molecules, the vibrational contribution to the second hyperpolarizability can be comparable in magnitude to the electronic contribution. While specific data on the vibrational contributions for this compound are not available, studies on other organic NLO molecules have highlighted their importance. researchgate.net

The NLO properties of chromophores are not intrinsic to the molecule alone but can be significantly influenced by their environment, particularly the solvent. This phenomenon, known as solvatochromism, can provide valuable insights into the NLO behavior of a molecule. researchgate.netresearchgate.net

The polarity of the solvent can alter the energy levels of the ground and excited states of a molecule, thereby affecting its NLO response. researchgate.netnih.gov For dicyanovinyl-substituted compounds, an increase in solvent polarity often leads to a stabilization of the more polar excited state, resulting in a red-shift (bathochromic shift) of the absorption maximum. researchgate.net This change in the electronic structure can, in turn, influence the hyperpolarizabilities. Studies have shown that for certain dicyanovinyl derivatives, the first hyperpolarizability can be modulated by the solvent environment. acs.org Furthermore, as mentioned earlier, the second hyperpolarizability of some dicyanovinyl compounds has been shown to be highly sensitive to solvent polarity. nih.gov

Design Principles for Enhanced NLO Activity

The nonlinear optical (NLO) response of a molecule is not an intrinsic property but can be significantly enhanced through strategic molecular design. For organic molecules like this compound, the NLO properties are primarily governed by the arrangement of electron-donating and electron-withdrawing groups and the nature of the conjugated system that connects them.

Role of Electron-Donating and Electron-Withdrawing Groups

The fundamental design principle for many organic NLO materials is the "push-pull" mechanism, which involves a molecular structure featuring an electron-donating group (EDG) and an electron-withdrawing group (EWG) at opposite ends of a π-conjugated system. This D-π-A (Donor-π-Acceptor) architecture facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, such as a laser. This charge displacement from the donor to the acceptor end of the molecule leads to a large change in the molecular dipole moment, which is directly related to high molecular hyperpolarizability (β), a key measure of NLO activity. nih.govfrontiersin.org

Introducing potent electron-donor groups tends to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), while strong electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). amelica.orgamelica.org This reduction in the HOMO-LUMO energy gap often results in enhanced NLO properties. nih.gov In the case of this compound, the dicyanovinyl group (–C(CN)₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atoms in the cyano (–CN) moieties. nih.gov The methyl benzoate (B1203000) portion of the molecule also functions as an electron-withdrawing entity. The phenyl ring serves as the π-conjugated spacer. Such structures are crucial for creating materials with significant NLO responses for applications in modern high-tech devices. frontiersin.org

Table 1: Influence of Functional Groups on NLO Properties

| Functional Group Type | Role in NLO Molecule | Examples | Effect on Electronic Structure |

|---|---|---|---|

| Electron-Donating Group (EDG) | Pushes electron density into the π-system. | Amino (–NH₂), Alkoxy (–OR), N,N-dimethylaniline | Raises HOMO energy level. |

| Electron-Withdrawing Group (EWG) | Pulls electron density from the π-system. | Cyano (–CN), Nitro (–NO₂), Dicyanovinyl (–CH=C(CN)₂) | Lowers LUMO energy level. |

| π-Conjugated Spacer | Facilitates charge transfer between donor and acceptor. | Benzene (B151609) rings, Thiophene (B33073), Polyene chains | Bridges the HOMO and LUMO, affecting the energy gap. |

Conjugated System Engineering

The π-conjugated system, or "linker," that connects the donor and acceptor groups plays a critical role in mediating the intramolecular charge transfer. The efficiency of this charge transfer, and thus the magnitude of the NLO response, can be fine-tuned by engineering the conjugated spacer. mdpi.com Key factors in conjugated system engineering include its length, planarity, and the specific nature of the aromatic or vinylic units.

An extended π-conjugated system generally leads to a smaller HOMO-LUMO gap and a more significant NLO response. aps.org The delocalization of π-electrons over a longer path allows for greater charge separation in the excited state. The planarity of the conjugated bridge is also crucial, as twisting can disrupt π-orbital overlap and hinder electron delocalization, thereby reducing the NLO effect.

In this compound, the benzene ring acts as a rigid and planar π-conjugated linker. The introduction of planar π-conjugated groups is a recognized and effective approach for synthesizing materials with excellent optical anisotropy. acs.org The delocalized electrons of the benzene ring provide an efficient pathway for the charge redistribution induced by the powerful dicyanovinyl acceptor group. Theoretical studies on similar D-π-A systems show that modifying the π-linker can lead to remarkable changes in NLO properties. frontiersin.org

Experimental Validation of NLO Properties (e.g., Z-scan techniques)

The Z-scan technique is a simple, yet sensitive, single-beam method used to measure the sign and magnitude of third-order nonlinear optical properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (α₂). ucf.eduresearchplateau.com The technique involves translating a sample along the propagation axis (the z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity in the far field. researchplateau.com

The Z-scan measurement can be performed in two principal configurations:

Closed-Aperture Z-scan: In this setup, an aperture is placed in the far-field to detect small distortions in the beam profile caused by the sample. The material itself acts as a weak, intensity-dependent lens. A positive nonlinear refractive index (self-focusing) will result in a valley followed by a peak in transmittance as the sample moves through the focus. ucf.edu Conversely, a negative nonlinear refractive index (self-defocusing) produces a peak-valley signature. ucf.eduucf.edu This configuration is used to determine the sign and magnitude of the nonlinear refractive index (n₂). wikipedia.org

Open-Aperture Z-scan: For this measurement, the aperture is removed, and the entire transmitted beam is collected by the detector. wikipedia.org This setup is insensitive to beam distortions like self-focusing or self-defocusing but measures changes in the total transmitted intensity due to nonlinear absorption processes, such as two-photon absorption. ucf.eduwikipedia.org

By combining both open- and closed-aperture measurements, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined separately and accurately. ucf.eduresearchplateau.com

Table 2: Z-Scan Technique Summary

| Z-Scan Configuration | Experimental Setup | Measured Property | Typical Result |

|---|---|---|---|

| Closed-Aperture | An aperture is placed in the far-field to sample the center of the beam. rp-photonics.com | Nonlinear Refractive Index (n₂) | A valley-peak or peak-valley transmittance curve. ucf.edu |

| Open-Aperture | The aperture is removed to collect all transmitted light. ucf.edu | Nonlinear Absorption Coefficient (α₂) | A single valley in transmittance indicating absorption. |

Applications in Advanced Photonic Materials

Materials with strong third-order NLO properties, a category to which this compound and similar organic compounds belong, are in high demand for a variety of advanced applications in photonics and optoelectronics. researchplateau.comscirp.org Their intensity-dependent refractive index and absorption coefficient make them suitable for controlling the flow of light.

Potential applications include:

Optical Switching: The ability to change the refractive index of a material with light allows for the creation of all-optical switches, where one light beam controls the path of another. These devices are essential for future high-speed optical computing and telecommunications networks. aps.org

Optical Limiting: Materials that exhibit strong nonlinear absorption (e.g., two-photon absorption) can be used as optical limiters. These devices transmit low-intensity light but strongly absorb high-intensity laser pulses, making them invaluable for protecting sensitive optical sensors and human eyes from laser damage.

Data Storage: The NLO response can be exploited for high-density 3D optical data storage. Information can be written and read within the volume of a material, significantly increasing storage capacity compared to conventional 2D media. acs.org

Frequency Conversion: NLO materials are fundamental to processes like third-harmonic generation (THG), where the frequency of incident laser light is tripled. This is crucial for producing laser light at new wavelengths for various scientific and technological applications. aps.org

The development of organic NLO materials like those based on dicyanovinyl chromophores continues to be a vibrant area of research, promising to deliver the next generation of components for advanced photonic systems. acs.orgresearchgate.net

Crystallographic Analysis and Supramolecular Interactions

Intermolecular Interactions and Their Energetics

π-π Stacking Interactions

The planar aromatic ring of the benzoate (B1203000) moiety in Methyl 4-(2,2-dicyanovinyl)benzoate makes it a prime candidate for π-π stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between aromatic rings. encyclopedia.pubchemrxiv.org While a face-to-face "sandwich" arrangement is electrostatically repulsive, displaced or T-shaped arrangements are attractive and commonly observed in crystal structures. encyclopedia.pub

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. encyclopedia.pubnih.govrsc.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule dominates that of the procrystal. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts. plos.orgmdpi.comresearchgate.net

For a molecule like this compound, Hirshfeld analysis would be expected to reveal significant contributions from C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions. Analysis of similar structures often shows that H···H contacts make up a large portion of the surface, reflecting the prevalence of van der Waals interactions. mdpi.com

Polymorphism and Crystal Engineering

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability. The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization. researchgate.netacs.org

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.orgrsc.org By carefully selecting solvents or modifying molecular structure, it is possible to control the formation of specific polymorphs or to design new crystal structures with tailored properties. rsc.org

A study on the closely related compound 2-(4-(2,2-dicyanovinyl)benzylidene)malononitrile revealed the existence of two polymorphs obtained from different solvents (acetone and acetonitrile). researchgate.netresearchgate.net Single-crystal X-ray diffraction showed that while both polymorphs crystallize in the same crystal system and space group, the molecular packing is different. researchgate.netresearchgate.net In one form, molecules are arranged in a slipped stacking pattern driven by π-π interactions, while the other exhibits a herringbone pattern stabilized by C-H···N interactions. researchgate.net This highlights the delicate balance between different non-covalent interactions in determining the final crystal structure.

Lattice Energy Calculations

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-(2,2-dicyanovinyl)benzylidene)malononitrile |

| Methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate |

Computational Chemistry Methodologies for Methyl 4 2,2 Dicyanovinyl Benzoate Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium- to large-sized molecules due to its favorable balance of accuracy and computational cost. frontiersin.org DFT calculations are used to determine optimized geometries, electronic properties (such as HOMO-LUMO gaps), and vibrational frequencies. nih.gov

Choice of Exchange-Correlation Functionals (e.g., B3LYP, M06)

The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. For organic molecules with potential charge-transfer character, hybrid functionals are often employed.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides good results for ground-state geometries and properties of a broad range of molecules. frontiersin.orgaip.org

M06 (Minnesota 06) is a meta-hybrid GGA functional that is well-suited for non-covalent interactions, and can provide accurate results for thermochemistry and kinetics.

For donor-π-acceptor systems, long-range corrected functionals like CAM-B3LYP are often preferred, especially for predicting electronic excitation energies and charge-transfer properties. aip.orgmdpi.com Another functional, PBEPBE , has also been used for studying donor-π-acceptor compounds. nih.gov

Basis Set Selection (e.g., 6-31G(d,p), 6-311++G)**

The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals.

6-31G(d,p) is a Pople-style basis set of medium size that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It is often used for initial geometry optimizations. frontiersin.org

6-311++G** is a larger, more flexible basis set that includes diffuse functions (the "++") on both heavy and hydrogen atoms, which are important for describing anions and weak interactions. The double asterisk indicates polarization functions on all atoms. This basis set is often used for more accurate single-point energy calculations and for describing excited states. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical properties of Methyl 4-(2,2-dicyanovinyl)benzoate, such as its UV-visible absorption spectrum, Time-Dependent DFT (TD-DFT) would be the method of choice. mdpi.comnih.gov TD-DFT can calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer). nih.gov The combination of TD-DFT with a long-range corrected functional like CAM-B3LYP and a suitable basis set like 6-311++G** is a common approach for studying the excited states of organic chromophores. aip.orgmdpi.com

Continuum Solvation Models (e.g., IEF-PCM)

The properties of a molecule can be significantly influenced by its solvent environment. Continuum solvation models are a computationally efficient way to account for these effects. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method that represents the solvent as a continuous dielectric medium. aip.org This approach is valuable for calculating properties in solution and comparing them with experimental data. aip.org

Force Field-Based Simulations for Molecular Dynamics and Interactions

While quantum mechanical methods are excellent for studying the properties of a single molecule, they are generally too computationally demanding for simulating the behavior of large ensembles of molecules over time. For these applications, force field-based molecular dynamics (MD) simulations would be employed. MD simulations can provide insights into the bulk properties of a material, such as its morphology, and can be used to study processes like molecular aggregation. The development of an accurate force field for this compound would require parameterization, often using data from high-level quantum mechanical calculations. No such studies have been reported for this specific compound.

Advanced Computational Techniques for NLO Property Prediction

The prediction of nonlinear optical (NLO) properties of novel organic materials is a critical step in the development of new technologies for optical communications, data storage, and frequency conversion. For push-pull chromophores like this compound, which possesses a donor-π-acceptor (D-π-A) architecture, computational chemistry provides indispensable tools for predicting and understanding their NLO response before their synthesis and experimental characterization. nih.govfrontiersin.org This in silico approach optimizes time and cost efficiency in the search for high-performance NLO materials. nih.gov

Advanced computational techniques, primarily rooted in quantum chemistry, are employed to calculate the key parameters that govern a molecule's NLO activity, namely the first and second hyperpolarizabilities (β and γ, respectively).

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a cornerstone for investigating the NLO properties of organic molecules. frontiersin.orgnih.govresearchgate.net By approximating the electron density of a system, DFT methods can accurately compute molecular geometries, electronic structures, and various molecular properties. For NLO predictions, functionals such as B3LYP, CAM-B3LYP, M06, and PBE0 are commonly used in conjunction with Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets. nih.govresearchgate.netjksus.org

The selection of the functional is crucial, as long-range corrected functionals like CAM-B3LYP are often better suited for describing charge-transfer excitations, which are fundamental to the NLO response of D-π-A systems. nih.govjksus.org

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the workhorse for studying excited-state properties and frequency-dependent NLO phenomena. nih.govnih.gov TD-DFT allows for the calculation of dynamic hyperpolarizabilities, which are relevant to specific NLO processes such as:

Second-Harmonic Generation (SHG): Characterized by the tensor β(-2ω;ω,ω).

Electro-Optic Pockels Effect (EOPE): Characterized by the tensor β(-ω;ω,0).

Hyper-Rayleigh Scattering (HRS): An experimental technique for which the computationally predicted β_HRS can be compared. bohrium.com

The computational workflow for a molecule like this compound would typically involve:

Geometry Optimization: The molecule's structure is first optimized to find its lowest energy conformation using a chosen DFT functional and basis set.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed.

Property Calculations: Using the optimized geometry, static (frequency-independent) and dynamic (frequency-dependent) polarizabilities and hyperpolarizabilities are calculated. These calculations yield a wealth of data that can be used to predict the NLO performance of the molecule.

Illustrative Computational Data

While no specific computational studies on this compound were found in the reviewed literature, the following tables present representative data that would be generated in such a study, based on findings for similar organic chromophores. frontiersin.orgnih.govbohrium.com

Table 1: Calculated Static NLO Properties of a Representative D-π-A Molecule

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 8.5 D |

| Average Polarizability (α) | 250 |

| First Hyperpolarizability (β_tot) | 1.5 x 104 |

| Second Hyperpolarizability (γ) | 8.0 x 106 |

This table is illustrative and shows the typical magnitudes of NLO properties calculated for D-π-A molecules with significant charge-transfer character.

Table 2: Calculated Frequency-Dependent First Hyperpolarizability (β) for a Representative D-π-A Molecule

| NLO Process | Wavelength (nm) | β (-nω;...) (a.u.) |

| Static | - | 1.5 x 104 |

| EOPE | 1064 | 1.8 x 104 |

| SHG | 1064 | 2.2 x 104 |

This illustrative table demonstrates how the first hyperpolarizability is expected to change with the frequency of the applied electric field for different NLO processes. The values are typically higher for dynamic processes compared to the static case due to resonance effects.

The computational prediction of NLO properties is a dynamic field of research. Advanced techniques also consider the effects of the molecular environment, such as the solvent, using models like the Polarizable Continuum Model (PCM). jksus.orgfrontiersin.org Furthermore, for a comprehensive understanding, some studies combine quantum chemical calculations with classical molecular dynamics (MD) simulations to account for the influence of structural fluctuations on NLO responses. researchgate.net These advanced methods provide a powerful framework for the rational design of new, highly efficient NLO materials.

Structure Property Relationship Studies

Correlation Between Molecular Geometry and Electronic Structure

The electronic properties of Methyl 4-(2,2-dicyanovinyl)benzoate are intrinsically linked to its molecular geometry. Theoretical calculations, often employing Density Functional Theory (DFT), reveal the intricate relationship between the spatial arrangement of atoms and the distribution of electron density.

The planarity of the molecule is a critical factor. A more planar conformation allows for greater overlap of p-orbitals along the conjugated backbone, leading to a more delocalized π-electron system. This delocalization is evident in the bond lengths, which often exhibit an intermediate character between single and double bonds. For instance, in related dicyanovinyl systems, the carbon-carbon bond lengths within the conjugated spacer are observed to be in the range of 1.39–1.40 Å, reflecting significant quinoidal character. acs.org

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In D-π-A systems like this, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO resides on the electron-accepting dicyanovinyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that dictates the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. researchgate.net

Impact of Substituent Electronic Nature on Optical Properties

The optical properties of this compound can be systematically tuned by modifying its chemical structure, particularly by introducing different substituent groups. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—has a profound effect on the intramolecular charge transfer and, consequently, the absorption and emission spectra.

Introducing stronger electron-donating groups to the donor part of the molecule or stronger electron-withdrawing groups to the acceptor part leads to a more pronounced ICT. This enhanced charge separation typically results in a bathochromic (red) shift in the absorption maximum, as the energy required for the π-π* transition is lowered. mdpi.com Conversely, attaching electron-withdrawing groups to the donor or electron-donating groups to the acceptor can lead to a hypsochromic (blue) shift.

For example, in analogous systems, replacing a simple phenyl ring with a more potent donor like a dimethylamino group significantly enhances the ICT character and red-shifts the absorption spectrum. surrey.ac.uk The Hammett substituent constants are often used to quantify the electron-donating or -withdrawing ability of substituents, and linear correlations between these constants and the absorption maxima have been observed, providing a predictable way to tailor the optical properties. surrey.ac.uk

Conjugation Pathway Effects on Charge Transfer Efficiency

The efficiency of intramolecular charge transfer is not only dependent on the donor and acceptor strengths but also on the nature of the conjugated bridge connecting them. The length, planarity, and type of atoms in the conjugation pathway all play a critical role.

Increasing the length of the π-conjugated system, for instance, by introducing additional vinylene or phenylene units, generally leads to a more delocalized electronic structure and a smaller HOMO-LUMO gap. This results in a red shift of the absorption and emission bands. mdpi.com

The planarity of the conjugated pathway is also crucial. Torsion or twisting along the molecular backbone can disrupt the π-orbital overlap, hindering efficient charge transfer. acs.org This can lead to a decrease in the intensity of the charge-transfer absorption band and a blue shift in its position. In some cases, a twisted intramolecular charge transfer (TICT) state can be formed, which may lead to different fluorescence properties. acs.org

The atoms comprising the conjugated spacer also influence charge transfer. Replacing a carbon-carbon double bond with a triple bond, for instance, can alter the electronic coupling between the donor and acceptor. mdpi.com Similarly, the incorporation of heterocyclic rings like thiophene (B33073) or pyrazole (B372694) within the conjugated bridge can modify the electronic properties and charge transfer efficiency. acs.orgacs.org

Solid-State Packing Effects on Bulk Material Performance

The performance of this compound in solid-state devices is heavily influenced by how the molecules arrange themselves in the crystalline or amorphous state. Intermolecular interactions, such as π-π stacking and hydrogen bonding, dictate the solid-state packing, which in turn affects the bulk material properties.

Strong π-π stacking interactions can lead to the formation of aggregates, which often results in fluorescence quenching. researchgate.net This is a common issue for many organic fluorophores in the solid state. To mitigate this, bulky substituents can be introduced to the molecular structure to sterically hinder close packing and prevent aggregation, thereby enhancing solid-state emission. researchgate.net

The relative orientation of molecules in the crystal lattice can also have a significant impact on properties like charge mobility and nonlinear optical response. For instance, a centrosymmetric crystal packing can cancel out the molecular hyperpolarizability, leading to a zero second-harmonic generation (SHG) response for the bulk material. researchgate.net Therefore, achieving a non-centrosymmetric packing is often a key objective in the design of NLO materials. The solvent used for crystallization can also influence the resulting crystal polymorphism and, consequently, the solid-state properties. acs.orgorcid.org

Rational Design Principles for Targeted Material Properties

The understanding of the structure-property relationships discussed above allows for the rational design of new materials based on the this compound scaffold with tailored properties for specific applications.

For applications requiring strong nonlinear optical activity, the design should focus on maximizing the molecular hyperpolarizability (β). This can be achieved by:

Employing strong donor and acceptor groups to enhance the ICT character. surrey.ac.uk

Utilizing a highly polarizable and planar conjugated bridge to facilitate efficient charge transfer. acs.org

Controlling the solid-state packing to achieve a non-centrosymmetric arrangement. researchgate.net

For applications in organic light-emitting diodes (OLEDs) or as fluorescent probes, the focus is on achieving high fluorescence quantum yields in the desired spectral region. Design principles include:

Tuning the HOMO-LUMO gap through substituent effects and conjugation length to control the emission color. mdpi.com

Introducing structural modifications that prevent fluorescence quenching in the solid state, such as the incorporation of bulky groups to inhibit π-π stacking. researchgate.net

For fluorescent sensors, incorporating a recognition moiety that modulates the ICT process upon binding to a specific analyte. acs.org

Advanced Research Trajectories and Future Outlook

Exploration of Derivatives with Modified Donor/Acceptor Strength

A primary avenue of advanced research into Methyl 4-(2,2-dicyanovinyl)benzoate involves the systematic modification of its donor and acceptor components to fine-tune its electronic and optical properties. The performance of D-π-A molecules is intrinsically linked to the strength of the donor and acceptor units, which dictates the intramolecular charge transfer (ICT) characteristics.

Researchers are actively exploring the synthesis of derivatives where the methyl benzoate (B1203000) donor is replaced with stronger or weaker electron-donating groups. For instance, substituting the methoxy (B1213986) group with moieties like dimethylamino or diphenylamino groups would significantly enhance the electron-donating strength, leading to a more pronounced ICT. researchgate.net This, in turn, is expected to cause a red-shift in the absorption and emission spectra, making such derivatives suitable for applications requiring light absorption in the visible or near-infrared regions. Conversely, the introduction of electron-withdrawing groups on the phenyl ring would weaken the donor capacity, resulting in a blue-shift of the spectral properties.

Similarly, modifications to the dicyanovinyl acceptor group are being investigated. While the dicyanovinyl group is already a strong electron acceptor, its properties can be further modulated. Research into analogous systems has shown that replacing one of the cyano groups with other electron-withdrawing moieties can subtly alter the LUMO (Lowest Unoccupied Molecular Orbital) energy level, providing a means to control the electron affinity of the molecule. researchgate.net

The following table outlines potential derivatives and their expected impact on electronic properties:

| Derivative Type | Example Modification | Expected Impact on ICT | Potential Application Area |

| Stronger Donor | Replacement of methyl benzoate with a dimethylamino-phenyl group | Enhanced ICT, red-shifted absorption/emission | Near-infrared absorbing materials, organic photovoltaics |

| Weaker Donor | Introduction of a nitro group on the benzoate ring | Reduced ICT, blue-shifted absorption/emission | UV-absorbing materials, wide bandgap semiconductors |

| Modified Acceptor | Replacement of one cyano group with an ester group | Fine-tuning of LUMO energy level | Optimization of electron transport in electronic devices |

These synthetic strategies, coupled with detailed photophysical and electrochemical characterization, will enable the creation of a library of this compound derivatives with a wide spectrum of optoelectronic properties, paving the way for their use in a diverse range of advanced applications.

Integration into Novel Optoelectronic Devices

The inherent D-π-A structure of this compound and its derivatives makes them promising candidates for active materials in various optoelectronic devices, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

In the realm of OSCs, dicyanovinyl-containing molecules are recognized for their potential as non-fullerene acceptors. The broad absorption spectra and tunable energy levels of these compounds are highly desirable for efficient light harvesting and charge separation. Research on similar D-π-A systems has demonstrated that careful molecular engineering can lead to high power conversion efficiencies (PCEs). For instance, OSCs based on a polymer donor (PM6) and a dicyanovinyl-containing small molecule acceptor (BTA-E3) have achieved a remarkable PCE of 18.36%. nih.gov The integration of this compound or its optimized derivatives as an acceptor or a component of the acceptor in bulk heterojunction solar cells is a promising research direction.

The following table summarizes the performance of some organic solar cells employing dicyanovinyl-based acceptors:

| Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) |

| PM6 | BTA-C6 | 17.29 | 0.837 | 27.12 | 76.17 |

| PM6 | BTA-E3 | 18.36 | 0.837 | 28.31 | 77.48 |

| D18 | L8-BO (with TFT additive) | 19.19 | - | - | - |

In the field of OLEDs, the strong fluorescence and potential for high quantum yields in D-π-A compounds are of great interest. The dicyanovinyl group can act as an efficient electron-transporting and emitting moiety. By tuning the donor group, the emission color can be modulated across the visible spectrum. For example, red-emitting polyfluorene derivatives incorporating 2-pyran-4-ylidene-malononitrile, a related electron-deficient moiety, have been successfully synthesized for OLED applications. researchgate.net Research is ongoing to develop OLEDs with high external quantum efficiencies (EQEs) using dicyanovinyl-based emitters. Devices based on thermally activated delayed fluorescence (TADF) emitters with coumarin (B35378) derivatives have demonstrated high EQEs of up to 19.6%. researchgate.net The development of this compound derivatives with TADF properties could lead to highly efficient OLEDs.

Development of Advanced Computational Models

The advancement of computational chemistry provides powerful tools for the rational design and prediction of the properties of new materials, thereby accelerating the research and development process. For this compound and its derivatives, advanced computational models, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial.

DFT calculations are employed to determine the ground-state electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, which are critical parameters for designing optoelectronic devices. researchgate.net These calculations can predict how modifications to the donor or acceptor strength will influence the energy levels and the bandgap of the molecule.

TD-DFT is a powerful method for simulating the excited-state properties, such as absorption and emission spectra. jmaterenvironsci.com By performing TD-DFT calculations, researchers can predict the color and efficiency of light emission, guiding the synthesis of molecules with desired optical properties. For instance, TD-DFT has been successfully used to study the photophysical properties of various D-π-A compounds, with good agreement between theoretical predictions and experimental results. bohrium.com

The following table illustrates the types of data that can be obtained from computational modeling:

| Computational Method | Predicted Property | Significance for Research |

| DFT | HOMO/LUMO energy levels, bandgap | Design of materials for optoelectronic devices with appropriate energy level alignment |

| TD-DFT | Absorption and emission spectra | Prediction of color and photophysical properties for OLEDs and light-harvesting applications |

| DFT | Molecular geometry and vibrational frequencies | Understanding of molecular structure and its influence on material properties |

| NBO Analysis | Intramolecular charge transfer characteristics | Elucidation of the electronic nature of the D-π-A system |

The development of more accurate and efficient computational models will continue to be a key research trajectory, enabling the in-silico screening of a vast number of potential derivatives of this compound to identify the most promising candidates for specific applications.

Supramolecular Assembly and Self-Organization for Functional Materials

The ability of molecules to self-assemble into well-defined, functional architectures is a cornerstone of modern materials science. This compound, with its polar and aromatic moieties, possesses the potential for directed supramolecular assembly through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Research in this area focuses on controlling the self-organization of the molecule and its derivatives to form functional materials like supramolecular polymers, liquid crystals, and organogels. For example, the introduction of specific recognition motifs, such as crown ethers or hydrogen-bonding units, into the molecular structure can guide the formation of ordered supramolecular polymers. rsc.orgfrontiersin.org These materials can exhibit interesting properties, including stimuli-responsiveness and self-healing capabilities.

The formation of well-ordered thin films is crucial for the performance of organic electronic devices. By controlling the processing conditions, such as solvent choice and annealing temperature, the self-assembly of this compound derivatives on a substrate can be manipulated to achieve optimal molecular packing for efficient charge transport.

The exploration of co-crystals, where this compound is assembled with other molecules, is another promising avenue. This approach can lead to new materials with emergent properties that are not present in the individual components.

Application in Sensing and Stimuli-Responsive Materials (excluding direct human applications)

The electron-deficient nature of the dicyanovinyl group makes this compound and its derivatives highly sensitive to their chemical environment, a property that can be exploited for the development of chemical sensors and stimuli-responsive materials.

The dicyanovinyl moiety can undergo nucleophilic addition with certain analytes, leading to a change in the electronic structure of the molecule and a corresponding change in its optical properties, such as color or fluorescence. This forms the basis for colorimetric or fluorometric sensors. For example, dicyanovinyl-based fluorescent sensors have been developed for the detection of amines through a Michael addition reaction, which results in a rapid and visible color change or a turn-on/turn-off fluorescence response. rsc.orgrsc.orguq.edu.au This capability is particularly relevant for applications such as monitoring food spoilage by detecting biogenic amines. rsc.orguq.edu.au

The following table provides examples of dicyanovinyl-based sensing systems:

| Target Analyte | Sensing Mechanism | Observable Change |

| Primary Amines | Aza-Michael addition to the dicyanovinyl group | Color change and/or fluorescence quenching/enhancement |

| Amine Vapors | Photoinduced hole transfer | Fluorescence quenching |

Furthermore, the D-π-A structure can be incorporated into polymers to create stimuli-responsive materials. These materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. For instance, polymers containing dicyanovinyl groups could exhibit solvatochromism, where their color changes depending on the polarity of the solvent. This responsiveness can be harnessed to create "smart" materials for applications in areas like adaptive coatings or environmental monitoring. youtube.comresearchgate.net

常见问题

Basic Research Questions

Q. What are effective synthetic routes for Methyl 4-(2,2-dicyanovinyl)benzoate, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize condensation reactions between methyl 4-formylbenzoate and malononitrile in the presence of a base (e.g., piperidine) to form the dicyanovinyl group.

- Step 2 : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Step 3 : Confirm purity via HPLC (>98%) and characterize using /-NMR to verify ester and vinyl CN groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1720 cm) and nitrile groups (C≡N stretch at ~2220 cm).

- NMR : Use -NMR to resolve aromatic protons (δ 7.8–8.2 ppm) and -NMR to confirm the dicyanovinyl moiety (δ ~115 ppm for CN).

- Mass Spectrometry : Employ HRMS (ESI+) for molecular ion validation (expected [M+H] = 271.08) .

Q. How does the electron-withdrawing dicyanovinyl group influence the compound’s reactivity?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The dicyanovinyl group lowers LUMO energy, enhancing electrophilic reactivity at the vinyl position.

- Experimental Validation : Conduct nucleophilic addition assays (e.g., with thiols or amines) to quantify reaction rates compared to non-cyano analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- Step 1 : Optimize geometry using hybrid functionals (e.g., B3LYP) with exact exchange corrections to model charge transfer.

- Step 2 : Calculate absorption spectra via TD-DFT; compare with experimental UV-Vis data (λmax ~350 nm in DMSO).

- Step 3 : Analyze frontier molecular orbitals (HOMO/LUMO) to assess suitability as an electron-transport layer in OLEDs .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodology :

- Crystal Growth : Use vapor diffusion (e.g., ether into dichloromethane) to obtain single crystals.

- Data Collection : Employ synchrotron X-ray sources (λ = 0.710–0.980 Å) for high-resolution data.

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate with R-factor <5%. Note potential twinning due to planar dicyanovinyl group .

Q. How do structural modifications (e.g., substituent position) affect bioactivity in analogs of this compound?

- Methodology :

- Comparative Synthesis : Prepare analogs with electron-donating (e.g., -OCH) or bulky groups (e.g., -CF) at the para position.

- Assays : Test cytotoxicity (e.g., MTT assay on HeLa cells) and compare IC values.